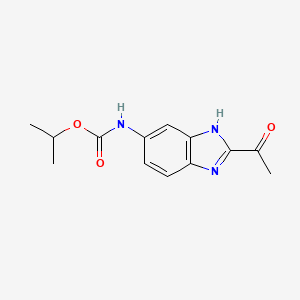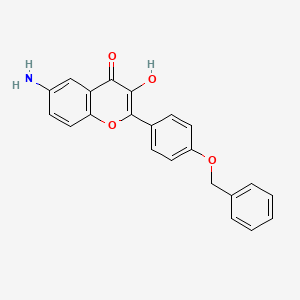
6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one typically involves multiple steps, starting from commercially available precursors One common method involves the condensation of 4-phenylmethoxybenzaldehyde with 3-hydroxy-2-aminoacetophenone under basic conditions to form the chromen-4-one core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.
化学反応の分析
Types of Reactions
6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-keto-6-amino-2-(4-phenylmethoxyphenyl)chromen-4-one.
Reduction: Formation of 6-amino-3-hydroxy-2-(4-phenylmethoxyphenyl)dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in fluorescence studies.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer progression.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
作用機序
The mechanism of action of 6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its anticancer activity is believed to involve the inhibition of key enzymes such as tyrosine kinases and the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Similar structure but lacks the amino group at the 6-position.
6-Hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one: Similar structure but has a hydroxyl group instead of an amino group at the 6-position.
Uniqueness
6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C22H17NO4 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
6-amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C22H17NO4/c23-16-8-11-19-18(12-16)20(24)21(25)22(27-19)15-6-9-17(10-7-15)26-13-14-4-2-1-3-5-14/h1-12,25H,13,23H2 |
InChIキー |
QFAGMMGWECWHER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=O)C4=C(O3)C=CC(=C4)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid](/img/structure/B13887237.png)
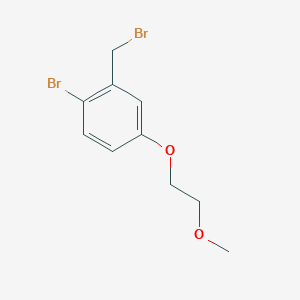
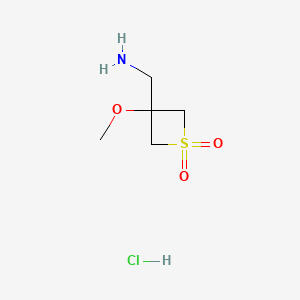
![7-(2-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13887252.png)
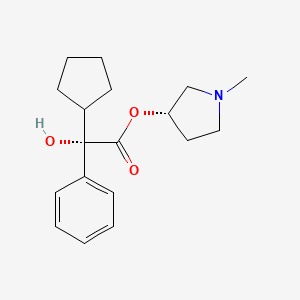
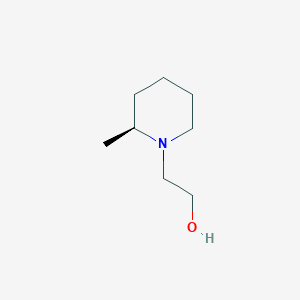
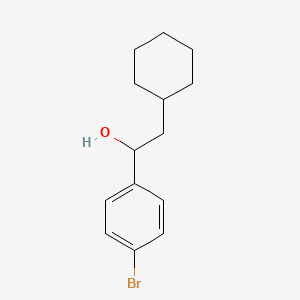
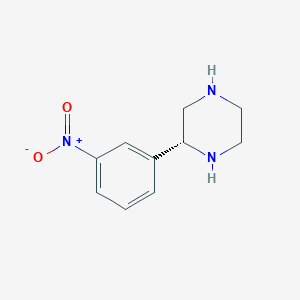
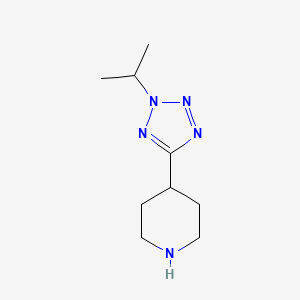
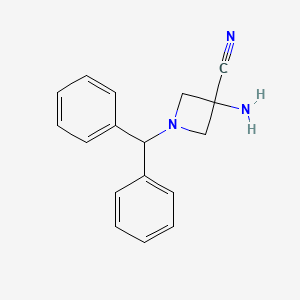
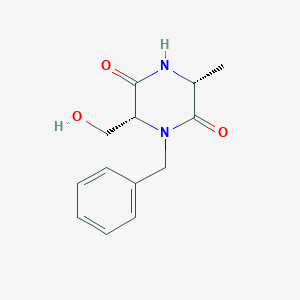
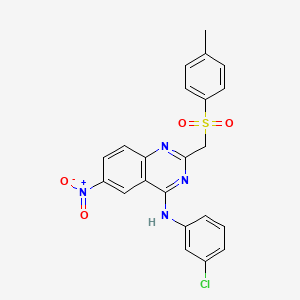
![2-[(4-Bromophenyl)amino]propanamide](/img/structure/B13887294.png)
